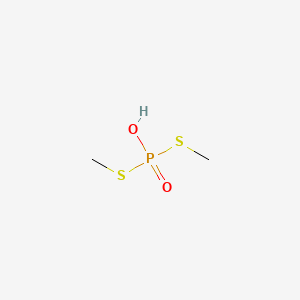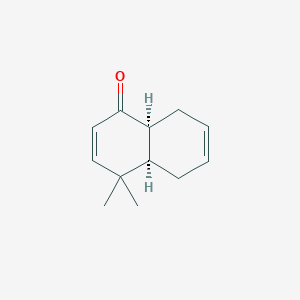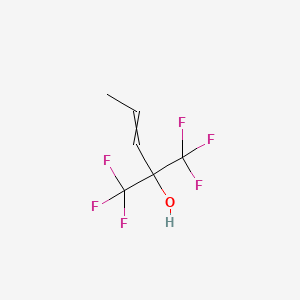![molecular formula C22H17N3O6S B14478589 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- CAS No. 66736-54-7](/img/structure/B14478589.png)
2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- is a complex organic compound with a molecular formula of C22H17N3O6S This compound is known for its unique structure, which includes an anthracene core substituted with sulfonic acid and various amino groups
Preparation Methods
The synthesis of 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of sulfonic acid and amino groups through various chemical reactions. Common reagents used in these reactions include sulfonating agents, amines, and acetylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- include other anthracene derivatives with sulfonic acid and amino groups These compounds share similar chemical properties but differ in their specific substituents and overall structure
Some similar compounds include:
- Anthraquinone-2-sulfonic acid
- 1-Amino-4-bromoanthraquinone
- 2-Aminoanthraquinone
These compounds can be compared based on their chemical reactivity, stability, and applications in various fields.
Properties
CAS No. |
66736-54-7 |
|---|---|
Molecular Formula |
C22H17N3O6S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N3O6S/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31) |
InChI Key |
TXLJHCHWQDGXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




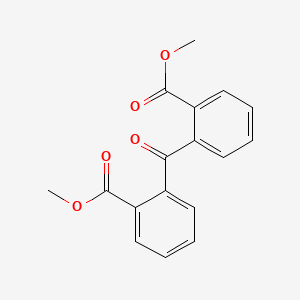
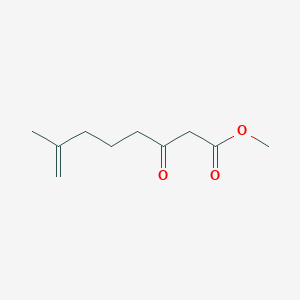
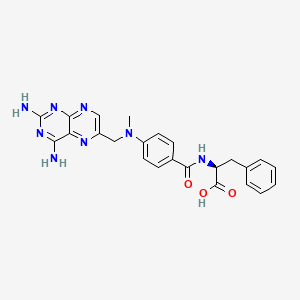

![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
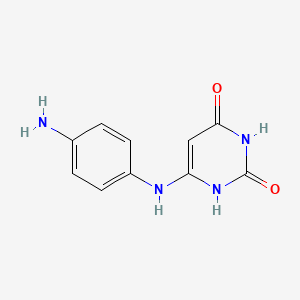
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
